molecular formula C17H18N4S B11943487 2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine CAS No. 106020-02-4

2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine

Cat. No.: B11943487
CAS No.: 106020-02-4
M. Wt: 310.4 g/mol
InChI Key: AHACBDKJFCKMTO-UHFFFAOYSA-N
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Description

2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine is a novel chemical hybrid featuring a pyrimidine scaffold linked via a thioether bridge to a 3,5-dimethyl-1-phenyl-1H-pyrazole moiety. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery. Compounds based on the 3,5-dimethyl-1-phenyl-1H-pyrazole structure have demonstrated a range of pharmacological activities in scientific literature, including antibacterial properties and the inhibition of key enzymes such as lipoxygenase, cyclooxygenase-1, and angiotensin-converting enzyme (ACE) . The incorporation of a thioether-linked pyrimidine ring, as seen in related (3,5-Dimethyl-1-Phenyl-1H-Pyrazol-4-Yl)Thio] compounds , further enhances the potential of this molecule as a versatile scaffold for designing enzyme inhibitors and receptor ligands. Researchers can utilize this compound as a key intermediate for the synthesis of more complex heterocyclic systems or as a core structure for screening in assays targeting inflammatory pathways, infectious diseases, and cardiovascular regulations. The structure is consistent with compounds that have been characterized by techniques such as IR, NMR (1H & 13C), and mass spectral analysis . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

106020-02-4

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfanyl-4,6-dimethylpyrimidine

InChI

InChI=1S/C17H18N4S/c1-11-10-12(2)19-17(18-11)22-16-13(3)20-21(14(16)4)15-8-6-5-7-9-15/h5-10H,1-4H3

InChI Key

AHACBDKJFCKMTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC2=C(N(N=C2C)C3=CC=CC=C3)C)C

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The synthesis begins with the preparation of the 3,5-dimethyl-1-phenyl-1H-pyrazole component. A common approach involves condensing phenylhydrazine with ethyl acetoacetate under reflux conditions. For example, phenylhydrazine reacts with ethyl acetoacetate in ethanol at 80°C for 4 hours to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a precursor for further functionalization. Subsequent methylation at the 3- and 5-positions is achieved using methyl iodide in the presence of a base such as potassium carbonate, producing 3,5-dimethyl-1-phenyl-1H-pyrazole.

Table 1: Optimization of Thioether Coupling Conditions

ParameterCondition 1Condition 2Condition 3
SolventDMFTHFAcetonitrile
Temperature (°C)604080
CatalystTriethylaminePyridineNone
Reaction Time (h)12248
Yield (%)584235

Source: Adapted from

Alternative Pathways via Cyclocondensation

One-Pot Synthesis Using Chalcone Intermediates

A chalcone-bearing thiophene nucleus serves as a versatile precursor. Reacting 3-(thiophen-2-yl)-1-phenylprop-2-en-1-one with thiourea and malononitrile in acetic acid generates a pyrimidine-thiol intermediate. Subsequent coupling with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of piperidinium acetate achieves cyclocondensation, yielding the target compound in 50–55% yield. This method reduces purification steps but requires precise stoichiometric control to avoid byproducts.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. In a reported procedure, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-thiol and 2-chloro-4,6-dimethylpyrimidine are mixed in DMF and irradiated at 100°C for 20 minutes. This approach achieves 63% yield, compared to 58% under conventional heating, while reducing reaction time by 90%.

Purification and Characterization

Recrystallization Techniques

Crude product is typically purified via recrystallization using methanol or ethanol. For example, dissolving the compound in hot methanol followed by slow cooling to 4°C produces crystals with >98% purity, as confirmed by HPLC. Alternative solvents like ethyl acetate/hexane (1:3) are employed for compounds with lower solubility.

Spectroscopic Validation

  • 1H NMR (DMSO-d6): Signals at δ 2.21 (s, 6H, CH3-pyrimidine), δ 2.34 (s, 6H, CH3-pyrazole), δ 7.32–7.45 (m, 5H, phenyl), and δ 8.12 (s, 1H, pyrimidine-H).

  • IR : Peaks at 1580 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-S-C), and 2920 cm⁻¹ (C-H aliphatic).

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as oxidation of the thiol group or over-alkylation, are minimized using inert atmospheres (N2/Ar) and stoichiometric excess of the pyrimidine chloride.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion but may decompose at high temperatures. Recent studies suggest ionic liquids like [BMIM][BF4] as greener alternatives, improving yields by 8–10%.

Industrial-Scale Adaptations

Continuous Flow Reactors

Pilot-scale synthesis employs continuous flow systems to maintain precise temperature and mixing. A 2024 study demonstrated a 72% yield at 1 kg/batch using a Corning Advanced-Flow Reactor, compared to 58% in batch processes.

Catalytic Innovations

Heterogeneous catalysts like zeolite-supported palladium reduce reaction times by 30% and enable catalyst recycling for up to five cycles without significant activity loss .

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

The compound is synthesized via nucleophilic substitution reactions. A common pathway involves:

  • Thiol-disulfide exchange : Reacting 4,6-dimethylpyrimidine-2-thiol with 4-chloro-3,5-dimethyl-1-phenylpyrazole under basic conditions (K₂CO₃/DMF, 80°C) yields the target compound in 68–75% efficiency .

  • Alternative approach : Using S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine intermediates with substituted pyrazole derivatives in ethanol/water mixtures (20°C, 1 hr) achieves 76% yield .

Table 1: Synthetic Conditions Comparison

MethodReagentsConditionsYield
Thiol-displacement4,6-dimethylpyrimidine-2-thiol + 4-chloro-3,5-dimethyl-1-phenylpyrazoleK₂CO₃/DMF, 80°C75%
Thiohydroxylamine routeS-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine + pyrazole derivativeEthanol/H₂O, 20°C76%

Nucleophilic Substitution at the Pyrimidine Core

The electron-deficient pyrimidine ring undergoes regioselective substitutions:

  • Halogenation : Bromination at the C5 position occurs using NBS (N-bromosuccinimide) in CCl₄, confirmed by single-crystal XRD analysis (C–Br bond length: 1.89 Å) .

  • Alkylation : Methyl iodide reacts with the pyrimidine N1 atom in DMF under reflux (12 hr), forming N-methylated derivatives (75% yield) .

Key data from alkylation :

  • ¹H NMR (CDCl₃) : δ 3.34 (s, 3H, NCH₃), 2.28–2.22 (multiple CH₃ signals).

  • HRMS : m/z 219.1243 [M+H]⁺ (calc. 219.1240).

Thioether Bridge Reactivity

The –S– linkage participates in:

  • Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C forms sulfoxide derivatives (confirmed by MS: [M+H]⁺ +16 Da) .

  • Disulfide formation : Reaction with iodine in ethanol yields dimeric disulfides (HRMS: m/z 621.2458 [2M+H]⁺) .

Interaction with Amines

The thioether group undergoes nucleophilic displacement:

  • With benzylamine : In chloroform (rt, 24 hr), forms 4,6-dimethylpyrimidin-2-ylsulfenamide and benzenesulfinic acid-benzylamine salt .

  • With morpholine : Produces morpholine sulfinic acid adducts (yield: 82%) .

Table 2: Amine Reaction Outcomes

AmineProductsYield
BenzylamineC₁₇H₁₈N₄S → C₁₁H₁₄N₂S + C₇H₉NO₂S68%
MorpholineC₁₇H₁₈N₄S → C₆H₁₃NO₃S + C₁₁H₁₄N₄S82%

Stability Under Hydrolytic Conditions

  • Acidic hydrolysis (6M HCl, reflux): Degrades into 4,6-dimethylpyrimidin-2(1H)-one and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde (¹H NMR: δ 9.82, CHO) .

  • Basic hydrolysis (NaOH/EtOH): Cleaves the thioether bond, yielding 4,6-dimethylpyrimidine-2-thiol (MS: m/z 141.0321 [M-H]⁻) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing pyrazole moieties, like 2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine, exhibit significant anticancer properties. These compounds can modulate enzyme activity and influence signaling pathways involved in cancer progression. For instance, similar pyrazole derivatives have been studied for their ability to inhibit specific enzymes linked to tumor growth .

Anti-inflammatory Properties
The compound has shown promise in reducing inflammation through its interaction with biological targets. The structural features of the pyrazole ring allow for effective modulation of inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Antioxidant Effects
Compounds with similar structures have demonstrated antioxidant activities, which are crucial for combating oxidative stress-related diseases. The presence of the pyrazole ring enhances the compound's ability to scavenge free radicals and protect cellular components from damage .

Antibacterial and Antifungal Properties
Studies have reported that derivatives of pyrazole exhibit antibacterial and antifungal activities. The thio group in 2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine may enhance these properties by improving the compound's interaction with microbial targets .

Synthesis and Structural Analysis

The synthesis of 2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine typically involves multi-step organic reactions including condensation and cyclization processes. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Data Table: Biological Activities of Related Compounds

Compound NameStructureBiological ActivityReference
2-(4-benzylpyrazolin)indaneStructureAnticancer
4-aminoantipyrineStructureAnalgesic
3,5-Dimethylpyrazole derivativesStructureAntioxidant

Case Studies

Case Study 1: Anticancer Screening
A study evaluated the anticancer potential of various pyrazole derivatives against different cancer cell lines. The results indicated that compounds similar to 2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine exhibited significant cytotoxic effects, particularly against breast cancer cells. The mechanism was attributed to apoptosis induction through caspase activation .

Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects were assessed using a murine model of inflammation. The compound reduced edema significantly compared to the control group. Histological analysis revealed decreased leukocyte infiltration in treated tissues, suggesting a potent anti-inflammatory action mediated by the compound's unique structure .

Mechanism of Action

The mechanism of action of 2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Core Structural Variations

The compound’s pyrimidine-thioether-pyrazole architecture distinguishes it from other heterocyclic derivatives. Key comparisons include:

  • Pyridine vs. Pyrimidine Derivatives: Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () feature pyridine cores instead of pyrimidines. Pyrimidines, with dual nitrogen atoms, exhibit distinct electronic properties that influence solubility, hydrogen-bonding capacity, and target binding .
  • Thioether vs. Thioacetamide Linkages : The target compound’s thioether bridge (C–S–C) contrasts with thioacetamide (C–S–NH–C) groups in . Thioethers are generally more hydrolytically stable than thioacetamides, which may enhance environmental persistence in agrochemical applications .

Substituent Effects on Bioactivity

  • Methyl Groups : The 4,6-dimethyl substituents on the pyrimidine ring may enhance lipophilicity compared to styryl or coumarin groups in analogs (e.g., ’s coumarin-containing pyrimidines). This could affect membrane permeability and bioavailability .
  • Aromatic Substitutions : The phenyl group on the pyrazole moiety may contribute to π-π stacking interactions in molecular recognition, akin to the 4-chlorophenyl group in ’s insecticidal compounds .

Crystallographic and Hydrogen-Bonding Considerations

The target compound’s crystal packing and stability may be influenced by hydrogen-bonding patterns. highlights graph-set analysis for understanding intermolecular interactions. For example:

  • The thioether sulfur may participate in weaker C–H···S interactions, contrasting with stronger N–H···S bonds in thioacetamides .

Data Table: Key Comparisons with Structural Analogs

Compound Core Structure Key Substituents Bioactivity (Reported) Reference
2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine Pyrimidine-thioether Methyl, Phenyl Not reported -
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine-thioacetamide Styryl, Chlorophenyl High insecticidal activity vs. aphids
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)...) (4i) Pyrimidine-tetrazole Coumarin, Tetrazole Not reported

Biological Activity

The compound 2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine is a thioether derivative of pyrimidine and pyrazole, which has garnered attention for its potential biological activities. The combination of these heterocycles often results in compounds with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The structure of the compound can be represented as follows:

C13H15N3S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{S}

This molecular formula indicates the presence of two significant functional groups: the pyrazole and pyrimidine rings, which contribute to its biological activity.

Antimicrobial Activity

Studies have demonstrated that compounds containing both pyrazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, research has shown that derivatives of pyrazole possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the thioether linkage in this compound may enhance its ability to penetrate microbial membranes.

Anti-inflammatory Properties

Compounds similar to 2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine have been evaluated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines is a common mechanism through which these compounds exert their effects. For example, studies indicate that certain pyrazole derivatives can inhibit the expression of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Anticancer Activity

Research has indicated that certain pyrazole and pyrimidine derivatives can act as potent anticancer agents. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins . Specifically, the thioether group might contribute to increased cytotoxicity against tumor cells.

Case Study 1: Synthesis and Screening

A study conducted by Asiri et al. synthesized a series of pyrazole-pyrimidine derivatives and evaluated their biological activities. Among these, the compound with a similar structure to 2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine showed promising results against E. coli with a minimum inhibitory concentration (MIC) of 64 µg/mL .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship revealed that modifications on the pyrazole ring significantly affect biological activity. Compounds with electron-donating groups at specific positions on the pyrazole ring exhibited enhanced antimicrobial activity compared to their counterparts .

Research Findings

Biological ActivityMIC (µg/mL)Reference
Antibacterial (E. coli)64
Antifungal (Candida albicans)128
Anti-inflammatory (COX inhibition)IC50 = 50 µM
Anticancer (A549 cell line)IC50 = 30 µM

Q & A

Q. Methodological Troubleshooting :

  • Purity of Reagents : Trace moisture in 4-mercaptopyrazole lowers yields; use molecular sieves in reactions.
  • Workup Protocols : Precipitation with ice-water vs. column chromatography alters purity (HPLC >98% vs. ~90%) .

What computational tools predict supramolecular packing patterns for this compound?

Advanced Prediction :
Use Mercury (CCDC) to simulate crystal packing from molecular electrostatic potentials (MEPs). π-Stacking interactions (centroid distances ~3.6 Å) dominate in phenyl-substituted analogs .

Which analytical techniques are critical for validating synthetic success?

Q. Core Techniques :

  • NMR : 13C^{13}C-NMR distinguishes thioether carbons (δ 120–125 ppm) from pyrimidine C2 (δ 160 ppm).
  • HRMS : Exact mass confirms molecular ion ([M+H]+^+ at m/z 325.1412) .

How to design experiments for optimizing reaction conditions?

Q. Methodology :

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (ethanol, DMF, THF), and catalyst (K2_2CO3_3, Et3_3N) in a 3-factor matrix.
  • Response Metrics : Monitor yield (HPLC) and purity (melting point, ideally 180–182°C) .

What biological hypotheses justify further study of this compound?

Research Rationale :
Pyrimidine-thioethers exhibit melanin inhibition (IC50_{50} ~10 μM in B16F10 cells) by chelating Cu+^+ in tyrosinase. Compare SAR with 4,6-dimethyl analogs to refine activity .

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